molecular formula C19H20N2 B15064227 4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- CAS No. 61563-49-3

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)-

Cat. No.: B15064227
CAS No.: 61563-49-3
M. Wt: 276.4 g/mol
InChI Key: QEKWWSPSZSPNTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolinamine derivatives are nitrogen-containing heterocyclic compounds with a quinoline backbone, a bicyclic structure combining a benzene ring fused to a pyridine ring. The compound 3,5,7-trimethyl-N-(phenylmethyl)-4-quinolinamine features methyl groups at positions 3, 5, and 7 of the quinoline core and a benzyl (phenylmethyl) substituent on the amine group at position 2.

For instance, substituted quinolines are frequently explored for anticancer, antimicrobial, and kinase-inhibitory activities due to their ability to interact with biological targets like topoisomerases and tyrosine kinases .

Properties

CAS No.

61563-49-3

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

N-benzyl-3,5,7-trimethylquinolin-4-amine

InChI

InChI=1S/C19H20N2/c1-13-9-14(2)18-17(10-13)20-11-15(3)19(18)21-12-16-7-5-4-6-8-16/h4-11H,12H2,1-3H3,(H,20,21)

InChI Key

QEKWWSPSZSPNTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=CC(=C2NCC3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

4-Chloroquinoline as a Versatile Precursor

The SNAr reaction remains the most direct route to 4-aminoquinolines. 4-Chloroquinoline derivatives serve as ideal substrates due to the enhanced electrophilicity of the C4 position, enabling displacement by nitrogen nucleophiles. Conventional protocols involve heating 4-chloroquinoline with benzylamine in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) at 120–150°C for 24–48 hours. Base additives such as potassium carbonate or triethylamine improve yields by scavenging HCl, with reported efficiencies of 70–85% for N-benzylated products. For example, N-benzyl-4-amino-7-chloroquinoline synthesis achieved 82% yield using K2CO3 and triethylamine in NMP at 140°C.

Benzylamine Incorporation and Methyl Group Positioning

Introducing the 3,5,7-trimethyl pattern necessitates pre-functionalized quinoline cores. Methyl groups are typically installed via Friedel-Crafts alkylation during cyclization or through directed ortho-metalation. A patent by describes cyclizing 3-chloroanilino propionic acid with hydrofluoric acid and boron trifluoride to yield 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, which is subsequently dehydrogenated and methylated. Methylation at C3, C5, and C7 positions is achieved using methyl iodide and silver(I) oxide in DMF, though regioselectivity remains challenging.

Cyclization and Annulation Strategies

Propionic Acid Cyclization for Core Assembly

Cyclization of substituted anilino propionic acids provides a robust pathway to functionalized quinolines. The reaction of 3,5-dimethylanilino propionic acid with HF/BF3 at 70–100°C generates 3,5,7-trimethyl-1,2,3,4-tetrahydroquinolin-4-one, which undergoes catalytic dehydrogenation (Pd/C, H2) to afford the aromatic core. This method ensures precise methyl group placement but requires stringent control over reaction temperature and catalyst loading to avoid over-reduction.

Metal-Catalyzed Dehydrogenative Aromatization

Palladium-catalyzed reactions enable direct coupling of amines to dihydroquinolines. Chen et al. demonstrated that 2,3-dihydroquinolin-4(1H)-one reacts with benzylamine under Pd(OAc)2/1,10-phenanthroline catalysis at 140°C to yield 4-benzylaminoquinoline. Applied to 3,5,7-trimethyldihydroquinoline, this method could theoretically install the N-benzyl group in >75% yield. Copper(II) catalysts (e.g., CuCl2) similarly facilitate oxidative cyclization of N-aryl-imino ketene acetals to 4-aminoquinolines, though methyl group compatibility requires further validation.

Reductive Amination and Hydrogenation

Reductive Amination of Ketone Intermediates

Quinolin-4-ones are convertible to 4-amino derivatives via reductive amination. Treatment of 3,5,7-trimethylquinolin-4-one with benzylamine and sodium cyanoborohydride in methanol at pH 5–6 provides the target compound in 65–70% yield. This method circumvents harsh SNAr conditions but necessitates careful pH control to prevent imine hydrolysis.

Catalytic Hydrogenation for Stereochemical Control

Ruthenium-based catalysts (e.g., Ru/C) enable selective hydrogenation of nitro or imine intermediates. The patent by details hydrogenating 7-chloro-4-nitroquinoline with H2 (50 psi) over Ru/Al2O3 at 150°C, achieving >90% conversion to 4-amino-7-chloroquinoline. Adapting this to 3,5,7-trimethyl-4-nitroquinoline could yield the primary amine, which is then benzylated via SNAr.

Optimization and Catalytic Systems

Solvent and Base Selection

NMP and DMF outperform ethanol or toluene in SNAr reactions due to superior nucleophile activation. Triethylamine is preferred over inorganic bases for HCl scavenging, as it minimizes side reactions in polar solvents. For example, substituting K2CO3 with Et3N in NMP increased N-benzylation yield from 68% to 82%.

Transition Metal Catalysts

Palladium and copper complexes enhance both cyclization and amination steps. Pd(OAc)2 with 1,10-phenanthroline accelerates dehydrogenative aromatization, while CuCl2 promotes oxidative coupling of ketene acetals. Catalyst loadings of 5–10 mol% are typical, with higher concentrations risking over-oxidation.

Challenges and Selectivity Considerations

Regioselective Methylation

Installing methyl groups at C3, C5, and C7 without C2/C8 interference remains problematic. Directed ortho-metalation using LDA (lithium diisopropylamide) and subsequent quenching with methyl iodide offers partial control, but competing side reactions limit yields to 40–50%. Alternative approaches include starting with pre-methylated anilines, though this restricts substrate availability.

N-Benzylation Efficiency

Benzylamine coupling suffers from steric hindrance near the C4 position. Ultrasound-assisted SNAr at 60°C improves diffusion rates, elevating yields to 88% for hindered substrates. Microwave irradiation (150°C, 30 min) similarly enhances reactivity, reducing reaction times from 24 hours to <1 hour.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3,5,7-trimethylquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure and reactivity.

    Medicine: Explored for its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3,5,7-trimethyl-N-(phenylmethyl)-4-quinolinamine with structurally related quinoline derivatives:

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 4-Cl, 6-CH₃, N-(4-methylphenyl) 307.8 Anticancer (topoisomerase inhibition)
N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide 7-Cl, 4-triazole-phenoxymethyl, N-acetyl 440.9 Antiparasitic, antifungal
4-Quinazolinamine, N-[(4-chlorophenyl)methyl]-6-nitro Quinazoline core, 6-NO₂, N-(4-Cl-benzyl) 314.7 Kinase inhibition (hypothetical)
1,2,3,4-Tetrahydro-2-methyl-1-(1-naphthalenylcarbonyl)-N-phenyl-4-quinolinamine Tetrahydroquinoline, 1-naphthoyl, 2-CH₃ 392.5 Enhanced metabolic stability

Key Observations :

  • Methyl vs. Chloro Substitutions : Methyl groups (as in the target compound) increase lipophilicity compared to chloro substituents (e.g., 4-Chloro-6-methyl analog in ), which may enhance membrane permeability but reduce electrophilic reactivity.
  • Benzyl vs. Acyl Groups : The N-(phenylmethyl) group in the target compound provides a flexible aromatic moiety, contrasting with rigid acyl groups (e.g., naphthoyl in ), which may affect binding to hydrophobic pockets in target proteins.
  • Core Heterocycle: Quinazolinamine derivatives (e.g., ) differ in having an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to quinolinamines.
Anticancer Potential
  • The 4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine () demonstrates activity against topoisomerase I, a critical DNA replication enzyme. The trimethylated target compound may exhibit similar mechanisms but with altered potency due to reduced electrophilicity from methyl groups.
  • N-[7-Chloro-4-triazole-quinoline]-acetamide () shows antiparasitic activity, suggesting that substitution at position 4 (triazole vs. benzyl) significantly modulates target specificity.
Metabolic Stability
  • Tetrahydroquinoline derivatives (e.g., ) exhibit improved metabolic stability due to saturation of the pyridine ring, whereas the fully aromatic target compound may undergo faster hepatic oxidation.

Biological Activity

4-Quinolinamine, 3,5,7-trimethyl-N-(phenylmethyl)- is a compound belonging to the quinoline class, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic effects, including anticancer, antimalarial, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, focusing on recent research findings, structure-activity relationships (SAR), and case studies.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer activity. A study highlighted the potential of quinoline-based compounds in targeting various cancer cell lines. Specifically, compounds with modifications at the N-phenylmethyl position have shown enhanced cytotoxic effects against non-small cell lung cancer (NSCLC) cells. The mechanism of action appears to involve inhibition of key kinases associated with tumor growth and survival .

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ANSCLC1.0NEK4 inhibition
Compound BBreast Cancer0.5EGFR inhibition
Compound CProstate Cancer2.0Apoptosis induction

Antimalarial Activity

The compound's structural features may also confer antimalarial properties. Quinoline derivatives are traditionally known for their efficacy against malaria parasites. Recent studies have synthesized novel derivatives that incorporate phenylmethyl groups, enhancing their activity against chloroquine-resistant strains of Plasmodium falciparum. In vivo studies demonstrated significant reductions in parasitemia in treated mice models .

Table 2: Antimalarial Efficacy of Quinoline Derivatives

CompoundStrain TestedDose (mg/kg)Efficacy (%)
SKM13CQ-resistant P. falciparum20100
SKM14CQ-sensitive P. berghei1085

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the quinoline ring significantly influence biological activity. For instance:

  • N-Substituents : The introduction of bulky groups at the N-position enhances binding affinity to target proteins.
  • Aromatic Substituents : Phenylmethyl groups increase lipophilicity and improve cellular uptake.

Case Study 1: NSCLC Treatment

In a clinical study involving NSCLC patients, a derivative of 4-Quinolinamine was administered alongside standard chemotherapy. Results showed that patients receiving the compound exhibited improved progression-free survival compared to those on chemotherapy alone .

Case Study 2: Malaria Treatment

A mouse model study evaluated the antimalarial efficacy of a phenylmethyl-substituted quinoline derivative. The treated group demonstrated a survival rate increase from 40% to 100% when compared to untreated controls over a 12-day period post-infection .

Q & A

Q. What are the recommended synthetic routes for 3,5,7-trimethyl-N-(phenylmethyl)-4-quinolinamine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A common approach involves cyclization reactions using substituted anilines and carbonyl precursors. For example, POCl₃-mediated cyclization of 2-bromo-5-methoxyaniline with malonic acid derivatives has been reported for analogous quinolinamines . To optimize yields, adjust reaction parameters such as:
  • Catalyst : Use Lewis acids (e.g., AlCl₃) for regioselective methylation.
  • Temperature : Reflux conditions (e.g., 80°C in 2-propanol) improve reaction completion .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. How should researchers handle contradictions in reported toxicity profiles of structurally similar quinolinamine derivatives?

  • Methodological Answer : Conflicting toxicity data (e.g., oral LDLo values ranging from 500 mg/kg in mice vs. "no known hazards" in safety sheets ) require systematic validation:
  • Reproducibility : Replicate experiments under standardized conditions (e.g., OECD guidelines).
  • Purity Assessment : Use HPLC or LC-MS to verify compound integrity, as impurities may skew toxicity results .
  • Species-Specific Sensitivity : Cross-reference toxicity data across multiple models (e.g., murine vs. human cell lines).

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of 3,5,7-trimethyl-N-(phenylmethyl)-4-quinolinamine derivatives?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group positions) .
  • X-Ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives .
  • Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of novel quinolinamine analogs targeting epigenetic regulators like EZH2?

  • Methodological Answer : Integrate:
  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with EZH2’s SET domain (e.g., BIX-01294 derivatives ).
  • QSAR Models : Corolate substituent effects (e.g., trimethyl groups) with inhibitory potency using datasets from PubChem .
  • MD Simulations : Analyze binding stability over 100-ns trajectories in GROMACS .

Q. What strategies resolve contradictory bioactivity data in quinolinamine derivatives across different cell lines?

  • Methodological Answer : Address discrepancies (e.g., variable IC₅₀ values) by:
  • Cell Line Authentication : Confirm STR profiles to rule out cross-contamination.
  • Microenvironment Mimicry : Use 3D spheroid models instead of monolayer cultures.
  • Pathway Profiling : Perform RNA-seq to identify differential gene expression influencing drug response .

Q. How can researchers mitigate challenges in synthesizing enantiopure quinolinamine derivatives for chiral drug development?

  • Methodological Answer : Employ:
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed couplings .
  • Kinetic Resolution : Lipase-mediated hydrolysis of racemic mixtures .
  • Dynamic Chromatography : Simulated moving bed (SMB) systems for large-scale enantiomer separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.